Chemical Identification
The compound 2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]-N-[3-(trifluoromethyl)benzyl]benzenecarboxamide is identified by the CAS number 861209-40-7. It is a complex organic molecule featuring multiple functional groups, including a benzamide structure and a benzoxazine moiety. The molecular formula is .
Source
This compound has been studied for its potential pharmacological applications, particularly as an inhibitor of Factor XIa, which plays a critical role in the coagulation cascade. The synthesis and characterization of this compound are discussed in various patents and scientific literature .
Classification
The compound falls under the category of heterocyclic compounds due to the presence of the benzoxazine ring. It is also classified as an amide due to the carbonyl group bonded to a nitrogen atom.
The synthesis of 2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]-N-[3-(trifluoromethyl)benzyl]benzenecarboxamide typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of synthesized compounds .
The molecular structure features a central benzoxazine ring attached to a benzenecarboxamide group. The trifluoromethyl group is positioned on one of the phenyl rings, significantly influencing the compound's electronic properties.
Key structural data include:
The compound can undergo various chemical reactions typical for amides and heterocycles:
Each reaction pathway requires optimization regarding reagents and conditions to maximize yield while minimizing side products .
The mechanism of action for this compound as a Factor XIa inhibitor involves binding to the active site of Factor XIa, thereby preventing its interaction with substrates necessary for blood coagulation. This inhibition can lead to reduced thrombin generation and clot formation.
Studies suggest that such inhibitors can significantly lower thrombus formation in preclinical models, indicating potential therapeutic benefits in managing thrombotic disorders .
Relevant data from studies indicate that these properties contribute to its potential effectiveness as a pharmaceutical agent .
The primary application of 2-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)carbonyl]-N-[3-(trifluoromethyl)benzyl]benzenecarboxamide lies in its role as an anticoagulant agent. Its development is aimed at treating conditions related to excessive clotting, such as:
Additionally, ongoing research explores its potential in various other therapeutic areas due to its unique structural characteristics .
CAS No.: 87913-26-6
CAS No.: 146725-34-0
CAS No.: 14729-29-4
CAS No.: 33776-88-4
CAS No.: 3663-42-1
CAS No.: 92292-84-7